Product packaging for 6-bromo-1-chloro-3-methylisoquinoline(Cat. No.:CAS No. 1601098-79-6)

6-bromo-1-chloro-3-methylisoquinoline

Cat. No.: B6226620
CAS No.: 1601098-79-6
M. Wt: 256.5
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Description

6-Bromo-1-chloro-3-methylisoquinoline (CAS 1601098-79-6) is a valuable chemical intermediate in organic synthesis and pharmaceutical research. With the molecular formula C10H7BrClN and a molecular weight of 256.52 g/mol, this compound is characterized by its fused heterocyclic structure that incorporates both bromo and chloro functional groups, making it a versatile scaffold for further functionalization . These halogen atoms serve as excellent handles for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures. Recent methodologies, such as catalyst-free C-H bond halogenation and imidation of N-heterocycles using N-halosuccinimides, highlight the ongoing relevance of halogenated isoquinoline derivatives in the development of efficient synthetic routes . Compounds within this chemical class are frequently employed in the synthesis of active pharmaceutical ingredients (APIs) and are key intermediates in the development of therapeutic agents, including quinoline-based antitubercular medications . This product is provided for research and development purposes. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should consult the safety data sheet prior to handling, as this compound may pose health hazards and requires careful handling .

Properties

CAS No.

1601098-79-6

Molecular Formula

C10H7BrClN

Molecular Weight

256.5

Purity

95

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways to 6 Bromo 1 Chloro 3 Methylisoquinoline

Retrosynthetic Analysis of the 6-bromo-1-chloro-3-methylisoquinoline Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comyoutube.com For this compound, several logical disconnections can be proposed, highlighting the key bond formations required for its assembly.

A primary disconnection strategy involves breaking the C-N and C-C bonds of the pyridine (B92270) ring of the isoquinoline (B145761) system. This approach leads back to a substituted phenethylamine derivative and a one-carbon unit, which is a hallmark of the Bischler-Napieralski and Pictet-Spengler type reactions. Another key disconnection can be made at the C1-N and C4a-C8a bonds, suggesting a Pomeranz-Fritsch type cyclization from a substituted benzaldehyde and an aminoacetal.

Modern synthetic approaches allow for disconnections based on carbon-carbon and carbon-heteroatom bond formations facilitated by transition metal catalysis. For instance, a palladium-catalyzed approach might involve disconnecting the C4-C4a bond and the N-C1 bond, envisioning a cyclization of a suitably functionalized vinylarene or alkyne with a nitrogen source.

Classical and Contemporary Synthetic Routes to Substituted Isoquinolines

The synthesis of the isoquinoline core is a well-established area of organic chemistry, with several named reactions providing reliable access to this important heterocyclic motif. organic-chemistry.org These classical methods, along with more recent developments in catalysis, offer a versatile toolkit for the synthesis of this compound.

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. organic-chemistry.orgwikipedia.org The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃). organic-chemistry.orgjk-sci.comnrochemistry.com

For the synthesis of this compound, a potential starting material would be N-(2-(4-bromophenyl)propyl)acetamide. The cyclization of this precursor would lead to a 3,4-dihydroisoquinoline intermediate, which upon oxidation would yield the desired isoquinoline core. The chloro group at the C1 position can be introduced in a subsequent step, for example, by treating the corresponding isoquinolin-1(2H)-one with a chlorinating agent like phosphoryl chloride. chemicalbook.com

Modern adaptations of the Bischler-Napieralski reaction often employ microwave irradiation to accelerate the reaction and improve yields. organic-chemistry.org Furthermore, the development of milder cyclization conditions has expanded the substrate scope and functional group tolerance of this classical reaction. acs.org

Reaction StepReagents and ConditionsIntermediate/Product
Amide Formation4-bromo-β-methylphenethylamine, Acetic AnhydrideN-(2-(4-bromophenyl)propyl)acetamide
CyclizationPOCl₃ or P₂O₅, heat6-bromo-3-methyl-3,4-dihydroisoquinoline
OxidationPd/C, heat or other oxidizing agents6-bromo-3-methylisoquinoline
ChlorinationPOCl₃, heat (from corresponding isoquinolinone)This compound

The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed ring closure to form a tetrahydroisoquinoline. wikipedia.orgacs.org This tetrahydroisoquinoline can then be oxidized to the fully aromatic isoquinoline.

To apply this method to the synthesis of this compound, one could start with 2-(4-bromophenyl)ethylamine and acetaldehyde. The acid-catalyzed reaction would yield 6-bromo-1-methyl-1,2,3,4-tetrahydroisoquinoline. Subsequent oxidation would lead to 6-bromo-1-methylisoquinoline. While this route provides the desired substitution at the benzene (B151609) ring and C1 position, it does not directly yield the 3-methyl substitution pattern of the target molecule. Modifications of the starting materials would be necessary to achieve the desired substitution.

The reaction conditions for the Pictet-Spengler synthesis can be harsh, often requiring strong acids and high temperatures. wikipedia.org However, modifications using milder catalysts and conditions have been developed to improve the efficiency and applicability of this reaction. pharmaguideline.com

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. thermofisher.comorganicreactions.orgwikipedia.org This Schiff base is typically formed from the condensation of a substituted benzaldehyde with a 2,2-dialkoxyethylamine. wikipedia.orgchemistry-reaction.com

For the target molecule, the synthesis could start from 4-bromobenzaldehyde and 2,2-diethoxypropylamine. The resulting benzalaminoacetal, upon treatment with a strong acid like sulfuric acid, would undergo cyclization and aromatization to yield 6-bromo-3-methylisoquinoline. acs.org The final chlorination at the C1 position would then need to be carried out.

The yields of the Pomeranz-Fritsch reaction can be variable, and the reaction often requires strongly acidic conditions. organicreactions.org However, it offers a convergent approach to the isoquinoline skeleton.

Modern synthetic chemistry has seen the emergence of powerful palladium-catalyzed methods for the construction of heterocyclic compounds, including isoquinolines. organic-chemistry.orgmdpi.com These methods often involve the intramolecular cyclization of functionalized precursors or intermolecular cross-coupling reactions. rsc.orgnih.gov

One potential strategy for the synthesis of this compound could involve the palladium-catalyzed coupling of an ortho-halo- or ortho-triflate-substituted benzaldehyde with a suitable nitrogen-containing coupling partner and a subsequent cyclization. For example, a 2-bromo-5-bromobenzaldehyde derivative could be coupled with an enamine or a related species to construct the isoquinoline core.

Another approach involves the palladium-catalyzed cyclization of o-alkynylbenzaldimines. researchgate.net This method allows for the formation of the isoquinoline ring with the introduction of a substituent at the 4-position through a subsequent Heck reaction. While this specific strategy might not directly lead to the target molecule, it illustrates the versatility of palladium catalysis in isoquinoline synthesis.

Catalytic ApproachKey TransformationPotential Application
Heck ReactionIntramolecular cyclization of vinyl halidesConstruction of the isoquinoline ring system from a substituted styrene derivative.
Sonogashira CouplingCoupling of a terminal alkyne with an aryl halideFormation of an o-alkynylbenzaldehyde intermediate for subsequent cyclization.
Buchwald-Hartwig AminationIntramolecular C-N bond formationCyclization of an o-halo-β-arylethylamine derivative.

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering more atom- and step-economical synthetic routes. acs.orgnih.gov Several methods have been developed for the synthesis of isoquinolines via the C-H activation of benzimidates, oximes, or other directing group-containing substrates. researchgate.netacs.org

A rhodium(III)-catalyzed C-H activation/annulation of a benzamidine with an alkyne could be a potential route to a substituted isoquinoline. For the target molecule, a suitably substituted benzamidine could react with propyne to introduce the methyl group at the C3 position. The bromo substituent would be present on the starting benzamidine. Subsequent functionalization would be required to introduce the chloro group at the C1 position.

These C-H activation strategies often proceed under mild conditions and exhibit high functional group tolerance, making them attractive for the synthesis of complex molecules. researchgate.net

Metal-Free and Green Chemistry Approaches in Isoquinoline Synthesis

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds like isoquinolines to minimize environmental impact. These approaches focus on the use of non-toxic reagents, renewable resources, and reaction conditions that are less hazardous and more energy-efficient.

Metal-free synthesis of the isoquinoline core often relies on intramolecular cyclization reactions. One such approach involves the oxidative cyclization of 2-alkynylbenzaldehydes with an amine source. These reactions can be promoted by non-metallic oxidants and can proceed under mild conditions, sometimes at room temperature. The use of environmentally benign solvents such as water or ethanol, or even solvent-free conditions, further enhances the green credentials of these methods. For instance, a metal-free methodology for the synthesis of isoquinoline derivatives has been developed via oxidative cyclization using lithium perchlorate as the oxidant in a mixture of N,N'-dimethylformamide (DMF) and isopropyl alcohol (iPrOH) schenautomacao.com.br.

Another green approach is the use of microwave irradiation to accelerate reactions, which often leads to shorter reaction times and higher yields. The Bischler-Napieralski reaction, a classical method for isoquinoline synthesis, can be adapted to greener conditions by using microwave assistance in superheated solvents organic-chemistry.org. Furthermore, the use of solid acid catalysts like zeolites can provide an environmentally friendly alternative to traditional Lewis acids in this reaction researchgate.net. These catalysts are often reusable, reducing waste and cost.

The following table summarizes some metal-free and green chemistry approaches for isoquinoline synthesis:

Reaction TypeKey Reagents/ConditionsAdvantages
Oxidative Cyclization2-alkynylbenzaldehydes, amine source, non-metallic oxidant (e.g., lithium perchlorate)Metal-free, mild reaction conditions
Microwave-assisted Bischler-Napieralskiβ-arylethylamides, dehydrating agent, microwave irradiationReduced reaction times, improved yields
Zeolite-catalyzed Bischler-Napieralskiβ-arylethylamides, zeolite catalystReusable catalyst, environmentally friendly

Specific Approaches for Halogenation and Alkylation on the Isoquinoline Core

The synthesis of this compound necessitates the regioselective introduction of three different substituents onto the isoquinoline framework. This requires a careful selection of synthetic routes and reaction conditions to ensure the desired placement of each group.

The introduction of a bromine atom at the C-6 position of the isoquinoline ring is typically achieved through electrophilic aromatic substitution. The benzene ring of the isoquinoline nucleus is more susceptible to electrophilic attack than the pyridine ring. The regioselectivity of bromination is influenced by the existing substituents on the ring. For a 3-methylisoquinoline precursor, the directing effects of the methyl group and the ring nitrogen must be considered.

Common brominating agents used for this purpose include N-bromosuccinimide (NBS) and bromine (Br2) in the presence of a Lewis acid or in an acidic medium. The reaction conditions, such as solvent and temperature, play a crucial role in controlling the regioselectivity and preventing the formation of undesired isomers. Theoretical and experimental studies on electrophilic aromatic bromination highlight the importance of substituent effects in directing the incoming electrophile nih.govnih.govresearchgate.net. In the absence of strong directing groups, bromination of isoquinoline itself tends to occur at the C-5 and C-8 positions. Therefore, to achieve C-6 bromination, it is often more strategic to start with a precursor that already contains a directing group that favors substitution at this position, or to introduce the bromine atom at an earlier stage in the synthesis.

A plausible strategy involves the bromination of a suitable precursor, such as a 3-phenylethylamine derivative, before the cyclization to form the isoquinoline ring. This ensures the bromine atom is correctly positioned from the outset.

The C-1 position of the isoquinoline ring is activated towards nucleophilic substitution. A common and effective method for introducing a chlorine atom at this position is through the treatment of a 1-isoquinolinone (or its tautomer, 1-hydroxyisoquinoline) with a chlorinating agent. Phosphorus oxychloride (POCl3) is widely used for this transformation. The reaction proceeds by converting the hydroxyl group into a better leaving group, which is then displaced by a chloride ion.

Alternatively, the C-1 chlorine can be introduced by the deoxygenative chlorination of an isoquinoline N-oxide. This reaction also often employs phosphorus oxychloride or other similar reagents. The general procedure involves heating the N-oxide with the chlorinating agent, followed by workup to isolate the 1-chloroisoquinoline chemicalbook.com.

The following table outlines common methods for the C-1 chlorination of isoquinoline derivatives:

Starting MaterialReagentGeneral Conditions
1-IsoquinolinonePOCl3Heating, often neat or in a high-boiling solvent
Isoquinoline N-oxidePOCl3Heating, often with dropwise addition of reagent

The introduction of a methyl group at the C-3 position of the isoquinoline ring can be achieved through several synthetic strategies. A common approach is to construct the isoquinoline ring with the methyl group already in place. The Bischler-Napieralski reaction is particularly well-suited for this purpose. By starting with a β-phenylethylamine that is acylated with an acetyl group (forming a β-phenylethylacetamide), subsequent cyclization using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid will yield a 1-substituted-3,4-dihydroisoquinoline, which can then be aromatized to the corresponding 1,3-disubstituted isoquinoline. To obtain a 3-methylisoquinoline, the starting amide would be derived from propionyl chloride or a similar propionylating agent.

Another approach involves the cyclization of 2-alkynylbenzaldehydes with an amine source, where the alkyne substituent can be a methyl group, leading to the formation of a 3-methylisoquinoline. Metal-free versions of such cyclizations have been reported, aligning with green chemistry principles.

Synthesis of Precursors and Key Intermediates for this compound

A logical synthetic pathway to this compound would involve the initial synthesis of a key intermediate, 6-bromo-3-methylisoquinolin-1(2H)-one. This intermediate can then be converted to the final product by chlorination at the C-1 position.

The synthesis of 6-bromo-3-methylisoquinolin-1(2H)-one can be envisioned starting from a readily available bromo-substituted precursor. For example, a reaction sequence could begin with 3-bromophenylacetonitrile. This can be reduced to 3-bromophenethylamine. Acylation of 3-bromophenethylamine with propionyl chloride would yield N-(2-(3-bromophenyl)ethyl)propanamide. This amide can then undergo a Bischler-Napieralski-type cyclization. However, the regioselectivity of this cyclization needs to be controlled to favor the formation of the 6-bromo isomer.

An alternative and potentially more regioselective route starts with a precursor where the bromine is already in the desired para position to the point of cyclization. For instance, starting with 4-bromophenethylamine, acylation with propionyl chloride followed by a Bischler-Napieralski reaction would likely yield the 7-bromo isomer. Therefore, a more direct precursor would be 2-(4-bromophenyl)ethylamine, which upon acylation and cyclization would lead to the desired 6-bromo-3,4-dihydroisoquinoline intermediate. Subsequent oxidation would yield 6-bromo-3-methylisoquinoline.

A more direct route to the key intermediate, 6-bromo-3-methylisoquinolin-1(2H)-one, could involve the synthesis of 6-bromo-3,4-dihydro-2H-isoquinolin-1-one, which has been reported from 5-bromo-1-indanone via a Schmidt reaction chemicalbook.com. The introduction of the methyl group at the C-3 position would then need to be accomplished.

A plausible synthetic sequence is outlined below:

Synthesis of a β-(4-bromophenyl)ethylamide: Start with a suitable 4-bromophenyl derivative and elaborate it to N-(2-(4-bromophenyl)ethyl)propanamide.

Bischler-Napieralski Cyclization: Treat the amide with a dehydrating agent such as POCl3 to effect cyclization to the corresponding 3,4-dihydroisoquinoline.

Aromatization: The resulting dihydroisoquinoline can be aromatized to 6-bromo-3-methylisoquinoline using an oxidizing agent like palladium on carbon (Pd/C).

Formation of the Isoquinolinone: The 6-bromo-3-methylisoquinoline can be converted to 6-bromo-3-methylisoquinolin-1(2H)-one.

Chlorination: Finally, treatment of the isoquinolinone with POCl3 will yield the target compound, this compound.

Optimization of Reaction Conditions for Yield and Selectivity

For the Bischler-Napieralski reaction , the choice of the dehydrating agent is critical. While phosphorus oxychloride is common, for less reactive substrates, a mixture of P2O5 in refluxing POCl3 can be more effective wikipedia.orgjk-sci.com. The reaction temperature is also a key variable, with refluxing in solvents like toluene or xylene being typical organic-chemistry.org. Microwave-assisted heating can significantly reduce reaction times and improve yields organic-chemistry.org.

In the bromination step , controlling the stoichiometry of the brominating agent is essential to prevent over-bromination. The use of a milder brominating agent like NBS can offer better control compared to elemental bromine. The solvent can also influence the regioselectivity of the reaction.

For the final chlorination step using phosphorus oxychloride, the reaction is often run neat or with a minimal amount of a high-boiling inert solvent. The reaction temperature and time need to be carefully monitored to ensure complete conversion of the isoquinolinone to the 1-chloro derivative without significant degradation of the product. Optimization of the work-up procedure is also important to remove excess POCl3 and other byproducts.

The following table provides a summary of key reaction conditions that can be optimized for the synthesis of substituted isoquinolines:

Reaction StepVariableConsiderations for Optimization
Bischler-NapieralskiDehydrating AgentPOCl3, P2O5, Tf2O, PPA; choice depends on substrate reactivity.
SolventToluene, xylene, or nitrile solvents to suppress side reactions.
TemperatureReflux temperatures are common; microwave heating can be beneficial.
BrominationBrominating AgentBr2 with Lewis acid, NBS; choice affects reactivity and selectivity.
SolventHalogenated solvents, acetic acid; can influence regioselectivity.
TemperatureLower temperatures can improve selectivity.
ChlorinationReagent ConcentrationNeat POCl3 or in a high-boiling solvent.
Reaction TimeMonitored by TLC or LC-MS to ensure complete conversion.
Work-upCareful quenching of excess POCl3 and purification of the product.

Stereochemical Control and Asymmetric Synthesis (if applicable to specific routes)

The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, the concepts of stereochemical control and asymmetric synthesis are not directly applicable to the final product itself, as it does not possess any stereocenters.

However, if the synthetic route were to proceed through a non-aromatic, chiral intermediate, such as a tetrahydroisoquinoline derivative, then stereochemical control would become a critical consideration. In such hypothetical scenarios, asymmetric synthesis methodologies could be employed to selectively produce one enantiomer of the chiral intermediate. This is often achieved through the use of chiral catalysts, auxiliaries, or reagents that can induce facial selectivity in key bond-forming reactions. For instance, asymmetric hydrogenation or transfer hydrogenation of an imine precursor could establish a stereocenter in a tetrahydroisoquinoline ring.

As the described plausible synthetic pathways to this compound proceed through aromatic intermediates, the generation of stereocenters is not a factor. Consequently, at present, there are no established or necessary methods for stereochemical control or asymmetric synthesis in the preparation of this specific compound.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation (¹H, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental tools for determining the molecular structure of 6-bromo-1-chloro-3-methylisoquinoline. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the unambiguous assignment of the molecule's connectivity and substitution pattern.

¹H NMR Spectroscopy: The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing effects of the bromine and chlorine atoms, as well as the nitrogen atom in the isoquinoline (B145761) ring. The multiplicity (singlet, doublet, etc.) of these signals, determined by spin-spin coupling with neighboring protons, would be crucial in establishing their relative positions on the isoquinoline core. The methyl group at the C3 position would likely appear as a singlet in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide a count of the non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the isoquinoline ring would be significantly affected by the attached halogens and the nitrogen atom. Specialized techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) would further aid in distinguishing between CH, CH₂, and CH₃ groups, and quaternary carbons. This information is vital for confirming the substitution pattern of the isoquinoline ring.

Interactive Data Table: Predicted NMR Data This table represents predicted data based on known chemical shift ranges and substituent effects. Actual experimental values may vary.

Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic CH 7.5 - 8.5 120 - 150 The exact chemical shifts and coupling constants would be critical for assigning the specific positions of the aromatic protons.
Methyl (CH₃) 2.5 - 3.0 20 - 30 Expected to be a singlet in the ¹H NMR spectrum.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for confirming the molecular formula of this compound and for gaining insights into its structural features through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition, C₁₀H₇BrClN.

The mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio). This unique isotopic signature serves as a definitive confirmation of the presence of these halogens in the molecule. Analysis of the fragmentation pattern in the mass spectrum can reveal information about the stability of different parts of the molecule and the likely pathways of decomposition upon ionization.

Interactive Data Table: Predicted Mass Spectrometry Data This table outlines the expected major ions in the mass spectrum.

m/z (relative intensity) Ion Description
[M]⁺ C₁₀H₇⁷⁹Br³⁵ClN⁺ Molecular ion with the most abundant isotopes.
[M+2]⁺ C₁₀H₇⁸¹Br³⁵ClN⁺ / C₁₀H₇⁷⁹Br³⁷ClN⁺ Isotopic peaks due to the presence of ⁸¹Br and ³⁷Cl.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

FT-IR Spectroscopy: The FT-IR spectrum would show characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule. Key expected absorptions would include C-H stretching vibrations from the aromatic ring and the methyl group, C=C and C=N stretching vibrations from the isoquinoline core, and C-Br and C-Cl stretching vibrations in the lower frequency region. The positions of these bands can be influenced by the electronic effects of the substituents.

Raman Spectroscopy: Raman spectroscopy, being complementary to FT-IR, is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds. The Raman spectrum would also be expected to show characteristic bands for the aromatic ring and the C-halogen bonds.

Interactive Data Table: Predicted Vibrational Spectroscopy Data This table lists the expected characteristic vibrational frequencies.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3000 - 3100 3000 - 3100
Methyl C-H Stretch 2850 - 3000 2850 - 3000
C=C / C=N Stretch 1500 - 1650 1500 - 1650
C-Cl Stretch 600 - 800 600 - 800

Chiroptical Spectroscopy (CD/ORD) for Stereochemical Assignment (if enantiomerically resolved)

Chiroptical spectroscopy, including circular dichroism (CD) and optical rotatory dispersion (ORD), is applicable only if the molecule is chiral and has been resolved into its enantiomers. This compound, as a planar aromatic molecule, is not inherently chiral. Therefore, these techniques would not be relevant for its structural characterization unless a chiral center is introduced through derivatization or if the molecule exhibits atropisomerism, which is unlikely in this specific structure.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. Methods like DFT at the B3LYP/6–31+G(d,p) level are employed to optimize the molecular geometry to its lowest energy state and to calculate key electronic descriptors. nih.gov For a molecule like 6-bromo-1-chloro-3-methylisoquinoline, these calculations would reveal the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher polarizability, greater chemical reactivity, and higher biological activity. nih.gov Studies on similar chloro-imidazo[1,2-a]pyridine derivatives show that the HOMO orbitals are often located on the benzene (B151609) ring, while LUMO orbitals are distributed across the heterocyclic system. nih.gov The introduction of electron-withdrawing groups like bromine and chlorine is expected to influence these properties significantly.

Table 1: Predicted Electronic Properties based on Analogous Compounds

PropertyPredicted Value / DescriptionSignificance
HOMO Energy~ -6.4 to -6.8 eVIndicates electron-donating capacity.
LUMO Energy~ -0.8 to -1.6 eVIndicates electron-accepting capacity.
HOMO-LUMO Energy Gap (ΔE)~ 4.7 to 6.0 eVCorrelates with chemical reactivity and stability. nih.gov
Dipole MomentModerate to HighInfluences solubility and intermolecular interactions.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, which is crucial for understanding its conformational flexibility and interactions with biological macromolecules like proteins. nih.gov An MD simulation calculates the trajectory of atoms and molecules by integrating Newton's laws of motion, allowing researchers to observe how a compound like this compound might behave in a biological environment. nih.gov

In studies of related quinazoline (B50416) derivatives targeting the Epidermal Growth Factor Receptor (EGFR), MD simulations over periods up to 100 ns are used to assess the stability of the ligand-receptor complex. nih.gov Key analyses include the root-mean-square deviation (RMSD) to measure conformational stability and the radius of gyration (Rg) to evaluate the compactness of the complex. nih.gov Furthermore, analyzing the number and duration of hydrogen bonds formed during the simulation offers a deeper understanding of the binding strength and stability of the molecular structure within the active site of a protein. nih.gov For this compound, MD simulations could reveal its stable conformations and how it might adapt its shape to fit into a specific protein binding pocket.

Prediction of Reactivity and Reaction Pathways using Computational Methods

Computational methods are invaluable for predicting the chemical reactivity of a molecule. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack. The molecular electrostatic potential (MEP) surface is a key tool in this regard. The MEP map illustrates the charge distribution, with red areas (negative potential) indicating regions prone to electrophilic attack and blue areas (positive potential) indicating susceptibility to nucleophilic attack. researchgate.net

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify a molecule's reactivity. These include chemical potential, hardness, softness, and the electrophilicity index. nih.gov A higher electrophilicity index suggests a greater capacity to act as an electrophile in reactions. nih.gov For 1-chloroisoquinoline, such analyses have been used to understand its reactivity patterns. researchgate.net These computational approaches allow for the prediction of how this compound would behave in various chemical reactions without the need for extensive laboratory experimentation.

Table 2: Key Reactivity Descriptors and Their Implications

DescriptorFormulaPredicted Significance for this compound
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution. A higher value indicates greater stability.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Indicates the tendency of electrons to escape from the system.
Electrophilicity Index (ω)μ2 / 2ηQuantifies the ability of the molecule to accept electrons. nih.gov
Chemical Softness (S)1 / 2ηThe reciprocal of hardness; a higher value indicates greater reactivity.

Density Functional Theory (DFT) Studies on Spectroscopic Properties and Chemical Shifts

DFT is a highly accurate method for predicting spectroscopic properties. The gauge-invariant atomic orbital (GIAO) method, used in conjunction with DFT, allows for the theoretical calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). dergipark.org.trresearchgate.net These calculated shifts can be compared with experimental data to confirm the molecular structure. Studies on 6-chloroquinoline (B1265530) and other quinolinone derivatives have shown a strong correlation between theoretical and experimental NMR data. dergipark.org.trnih.gov For this compound, DFT calculations would predict the chemical shifts for each unique proton and carbon atom, taking into account the electronic effects of the bromo, chloro, and methyl substituents.

Similarly, theoretical vibrational spectra (Infrared and Raman) can be computed. dergipark.org.tr The calculated frequencies and intensities of vibrational modes, such as C-H, C=N, C-Cl, and C-Br stretching and bending, can be correlated with experimental FT-IR spectra to aid in spectral assignment and structural verification. dergipark.org.tr

Molecular Docking and Binding Energy Calculations with Biological Targets (in vitro mechanistic focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a protein receptor. This method is crucial for drug discovery, as it helps to understand the binding mode and affinity of a potential drug candidate. For isoquinoline (B145761) and quinazoline derivatives, molecular docking has been successfully used to study their interactions with targets like EGFR and enzymes associated with Alzheimer's disease. nih.govnih.gov

In a typical docking study, this compound would be placed into the binding site of a target protein. The simulation would then explore various binding poses and score them based on binding energy, with more negative values indicating stronger affinity. nih.gov The analysis of the best-docked pose reveals key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the protein's active site. nih.gov These in silico studies provide a mechanistic hypothesis for the compound's biological activity that can be tested experimentally.

Table 3: Illustrative Molecular Docking Results Based on Analogous Compounds

Target Protein (Example)Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Epidermal Growth Factor Receptor (EGFR)-6.5 to -9.5Met793, Leu718, Cys797Hydrogen Bonds, Hydrophobic Interactions
Acetylcholinesterase (AChE)-8.0 to -10.0Trp84, Tyr334, Phe330π-π Stacking, Hydrophobic Interactions

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. researchgate.net These models are built by calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic) for each compound and then using statistical methods to find an equation that relates these descriptors to the observed activity. nih.gov

For a class of compounds including this compound, a QSAR study could be developed to understand which structural features are most important for a specific biological effect, such as anticancer activity. nih.gov For instance, a QSAR model might reveal that the cytotoxic activity is dependent on the electrostatic charge on a particular atom or the energy of the HOMO. nih.gov These models not only help in predicting the activity of new, unsynthesized compounds but also provide mechanistic insights into how the chemical structure drives the biological response, thereby guiding the design of more potent and selective molecules. researchgate.net

Chemical Reactivity and Derivatization Studies

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline ring system can undergo both electrophilic and nucleophilic aromatic substitution reactions. The positions of these reactions are dictated by the electron-donating or electron-withdrawing nature of the substituents and the inherent reactivity of the heterocyclic ring. In the case of 6-bromo-1-chloro-3-methylisoquinoline, the bromine and chlorine atoms act as deactivating, ortho-, para-directing groups, while the methyl group is a weak activating group. The nitrogen atom significantly influences the electron distribution, making the pyridine (B92270) ring electron-deficient and the benzene (B151609) ring comparatively electron-rich.

Electrophilic substitution reactions, such as nitration or halogenation, are expected to occur preferentially on the benzenoid ring at positions C-5 and C-7, ortho and para to the bromine atom at C-6. The electron-withdrawing effect of the nitrogen atom and the chloro substituent at C-1 disfavors electrophilic attack on the pyridine ring.

Conversely, nucleophilic aromatic substitution (SNAr) is favored at the electron-deficient positions of the pyridine ring, primarily at C-1. The chlorine atom at this position is a good leaving group and is activated by the ring nitrogen. This allows for the introduction of various nucleophiles, such as amines, alkoxides, and thiolates, to generate a diverse range of 1-substituted isoquinoline derivatives. The bromine at C-6 is less susceptible to nucleophilic attack under typical SNAr conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) at Halogenated Positions

The presence of two different halogen atoms (Br at C-6 and Cl at C-1) on the isoquinoline scaffold of this compound allows for selective palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orgnih.gov The differential reactivity of the C-Br and C-Cl bonds often permits sequential and site-selective functionalization.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction, which pairs organoboron compounds with organic halides, is a versatile method for creating C-C bonds. organic-chemistry.orgnih.gov In the case of this compound, the more reactive C-Br bond at the 6-position is expected to undergo Suzuki coupling preferentially over the C-Cl bond at the 1-position. This allows for the selective introduction of aryl, heteroaryl, or alkyl groups at the C-6 position. Subsequent coupling at the C-1 position can be achieved under more forcing reaction conditions.

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.orgbeilstein-journals.org Similar to the Suzuki coupling, the C-6 bromine is the more reactive site for the Heck reaction, enabling the introduction of vinyl substituents at this position.

Sonogashira Coupling: The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgnih.gov This reaction provides a direct route to alkynyl-substituted isoquinolines. The C-6 position is the primary site for Sonogashira coupling due to the higher reactivity of the C-Br bond.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. organic-chemistry.org This reaction allows for the introduction of a wide variety of primary and secondary amines at the halogenated positions. Selective amination at the C-6 position can be achieved by carefully controlling the reaction conditions, such as the choice of ligand and base. organic-chemistry.org Kiloscale Buchwald-Hartwig amination has been successfully applied to the coupling of base-sensitive 6-bromoisoquinoline (B29742) derivatives. sci-hub.se

ReactionCoupling PartnerExpected Product at C-6
SuzukiArylboronic acid6-Aryl-1-chloro-3-methylisoquinoline
HeckAlkene6-Alkenyl-1-chloro-3-methylisoquinoline
SonogashiraTerminal alkyne6-Alkynyl-1-chloro-3-methylisoquinoline
Buchwald-HartwigAmine6-Amino-1-chloro-3-methylisoquinoline

Functionalization of the Methyl Group at C-3

The methyl group at the C-3 position of the isoquinoline ring is susceptible to various functionalization reactions. Its acidic protons can be removed by a strong base to generate a carbanion, which can then react with a range of electrophiles. This allows for the introduction of diverse functional groups at this position.

Common transformations of the C-3 methyl group include:

Aldol-type condensations: Reaction with aldehydes or ketones to form β-hydroxyalkyl derivatives, which can be further dehydrated to yield styryl-like compounds.

Alkylation: Reaction with alkyl halides to introduce longer alkyl chains.

Oxidation: Oxidation of the methyl group can lead to the corresponding carboxylic acid or aldehyde, providing a handle for further synthetic modifications.

The functionalization of the C-3 methyl group has been a strategy in the synthesis of various substituted isoquinolines. researchgate.net

Reactions Involving the Nitrogen Atom (e.g., Quaternization, N-Oxidation)

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows for reactions such as quaternization and N-oxidation.

Quaternization: The nitrogen atom can be readily alkylated with alkyl halides to form quaternary isoquinolinium salts. scribd.commdpi.com This transformation modifies the electronic properties of the ring system, making it more susceptible to nucleophilic attack. The quaternization of isoquinolines is a key step in various synthetic methodologies. scribd.com

N-Oxidation: The nitrogen atom can be oxidized to form an isoquinoline N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. acs.orgresearchgate.netacs.orgresearchgate.net N-oxidation activates the isoquinoline ring towards both electrophilic and nucleophilic attack. For instance, it facilitates electrophilic substitution at the C-4 position and can also enable rearrangements and other transformations. The synthesis of isoquinoline N-oxides can also be achieved through hypervalent iodine-mediated oxidative cyclization of ketoximes with alkenes. acs.orgacs.orgresearchgate.net

Reductive and Oxidative Transformations

The this compound scaffold can undergo various reductive and oxidative transformations.

Reductive Transformations:

Reduction of the Heterocycle: The isoquinoline ring can be reduced to form tetrahydroisoquinoline derivatives. This can be achieved through catalytic hydrogenation or by using reducing agents like sodium borohydride, often after quaternization of the nitrogen atom. A method for the semireduction of isoquinolines via regioselective HAT-promoted hydrosilylation has been reported. nih.gov

Reductive Dehalogenation: The bromine and chlorine atoms can be removed through catalytic hydrogenation or by using reducing agents like zinc in acetic acid. Selective dehalogenation may be possible under specific conditions. Nickel-catalyzed reductive cross-coupling reactions have been applied to the synthesis of substituted isoquinolones. acs.org

Oxidative Transformations:

Oxidation of the Methyl Group: As mentioned in section 5.3, the C-3 methyl group can be oxidized to a carboxyl group or an aldehyde.

Oxidative Coupling: Oxidative conditions can promote coupling reactions, for example, forming bi-isoquinoline structures.

Synthesis of Analogues and Derivatives for Structure-Reactivity and Structure-Activity Relationship (SAR) Studies

The diverse reactivity of this compound makes it a valuable scaffold for the synthesis of a wide range of analogues for structure-reactivity and structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents at the C-1, C-3, and C-6 positions, as well as the nitrogen atom, libraries of compounds can be generated to explore their biological activities. nih.govacs.orgresearchgate.netacs.org

Isoquinoline derivatives have shown a broad spectrum of biological activities, including antihypertensive, anti-inflammatory, antioxidant, and antitumor properties. nih.govacs.org SAR studies on isoquinoline alkaloids have indicated that factors such as the presence of a quaternary nitrogen and specific substitution patterns play a crucial role in their biological effects. researchgate.net The synthesis and evaluation of analogues derived from this compound can contribute to the development of new therapeutic agents.

Mechanistic Investigations of Chemical Transformations

Kinetic and Thermodynamic Studies of Key Reactions

A thorough search of scientific databases for kinetic and thermodynamic data on the chemical reactions of 6-bromo-1-chloro-3-methylisoquinoline has yielded no specific experimental or computational studies. Key reactions for this molecule would likely involve nucleophilic substitution at the C1 position (displacement of the chloro group) or transition metal-catalyzed cross-coupling reactions at the C6 position (involving the bromo group).

For related compounds, such as other chloroquinolines and chloroisoquinolines, kinetic studies have been performed to elucidate the mechanisms of nucleophilic substitution. researchgate.net These studies often measure reaction rates under various conditions (e.g., changing nucleophile concentration, temperature, or solvent) to determine the reaction order and activation parameters. However, no such data has been published for This compound .

Table 1: Hypothetical Kinetic Data for a Nucleophilic Substitution on this compound

This table is for illustrative purposes only, as no experimental data has been found. A typical kinetic study might generate data similar to the following:

EntryReactant Concentration (mol/L)Nucleophile Concentration (mol/L)Temperature (°C)Observed Rate Constant (k_obs) (s⁻¹)
10.050.125Data not available
20.050.225Data not available
30.10.125Data not available
40.050.150Data not available

Without such experimental data, a quantitative understanding of the factors governing the reactivity of This compound remains speculative.

Elucidation of Catalytic Cycles in Transition Metal-Mediated Processes

This compound possesses two halogen atoms at positions amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, or Buchwald-Hartwig reactions. These reactions are fundamental in modern synthetic chemistry. A typical catalytic cycle for a palladium-catalyzed cross-coupling reaction involves oxidative addition, transmetalation, and reductive elimination. uwindsor.cayoutube.com

However, no specific studies have been published that elucidate the catalytic cycles for any transition metal-mediated reactions involving This compound as the substrate. While general mechanisms for these reactions are well-established for a wide range of aryl halides, organic-chemistry.orgyoutube.com the specific influence of the 3-methyl group and the interplay between the bromo and chloro substituents on the kinetics and intermediates of the catalytic cycle for this particular molecule have not been investigated.

Table 2: General Steps in a Palladium-Catalyzed Suzuki Coupling

This table illustrates a general mechanism, as no specific cycle for This compound has been reported.

StepDescriptionGeneric Intermediate
Oxidative AdditionThe palladium(0) catalyst inserts into the carbon-halogen bond.R-Pd(II)-X
TransmetalationThe organic group from an organoboron reagent is transferred to the palladium(II) center.R-Pd(II)-R'
Reductive EliminationThe two organic groups are eliminated from the palladium center, forming the new C-C bond and regenerating the palladium(0) catalyst.R-R'

Solvent Effects and Stereoelectronic Influences on Reactivity

The solvent can play a critical role in reaction mechanisms by stabilizing or destabilizing reactants, intermediates, and transition states. Similarly, the stereoelectronic properties of a molecule, such as the electronic influence of the methyl group and the halogens on the isoquinoline (B145761) ring system, are expected to significantly impact its reactivity.

There are no published research findings that specifically detail the solvent effects or stereoelectronic influences on the reactivity of This compound . General principles of physical organic chemistry would suggest that polar aprotic solvents might accelerate nucleophilic substitution reactions by solvating the cation without strongly hydrogen-bonding to the nucleophile. The electron-donating nature of the methyl group at the 3-position could potentially influence the electron density of the isoquinoline ring system, thereby affecting the rates of both nucleophilic attack and oxidative addition in catalytic processes. However, without experimental or computational studies on This compound , these remain general predictions.

Exploration of Biological and Biomedical Research Applications Strictly Pre Clinical/in Vitro/mechanistic Focus

Investigation of Molecular Targets and Binding Mechanisms In Vitro

In the realm of medicinal chemistry, 6-bromo-1-chloro-3-methylisoquinoline and its derivatives are utilized as foundational structures to investigate interactions with various molecular targets. The halogenated nature of these compounds often enhances their binding affinity and selectivity for specific biological macromolecules. chemimpex.com For instance, derivatives of 6-bromo-1-chloro-isoquinoline have been investigated for their potential to interact with enzymes and receptors, thereby modulating cellular signaling pathways. The bromine and chlorine atoms can participate in halogen bonding and other non-covalent interactions, which are crucial for the precise binding to the active sites of proteins.

Research has shown that the isoquinoline (B145761) scaffold is a key component in a variety of biologically active molecules. The specific substitutions at the 6, 1, and 3 positions of the isoquinoline ring in this compound create a distinct electronic and steric profile that can be fine-tuned to achieve desired binding characteristics. These investigations are fundamental to understanding how such compounds exert their biological effects at a molecular level.

Enzymatic Inhibition or Activation Studies In Vitro

In vitro enzymatic assays are a cornerstone for evaluating the biological activity of novel compounds. Halogenated isoquinolines, including derivatives of this compound, have been the subject of such studies. For example, related halogenated quinoline (B57606) derivatives have demonstrated the ability to inhibit key enzymes like DNA gyrase, which is essential for bacterial DNA replication. This suggests that the isoquinoline scaffold could be a promising starting point for the development of new antimicrobial agents.

Furthermore, some isoquinoline alkaloids have been found to inhibit enzymes involved in metabolic pathways, which is a critical area of research for developing new therapeutic agents. The specific inhibitory or activatory profile of this compound and its analogs against a panel of enzymes can provide valuable insights into their potential therapeutic applications and mechanisms of action.

Receptor Modulation and Ligand-Binding Assays In Vitro

The isoquinoline framework is present in many compounds known to interact with various receptors. In vitro ligand-binding assays are employed to determine the affinity and selectivity of compounds like this compound for specific receptors. For instance, studies on isoquinoline derivatives have revealed their potential to act as modulators of receptor functions, thereby influencing cellular signaling pathways that could lead to anti-cancer or anti-inflammatory effects.

The development of new successors to existing drugs often involves the synthesis and evaluation of bioisosteric analogs. For example, isoquinoline and tetrahydroisoquinoline derivatives have been synthesized and evaluated as melatonin (B1676174) receptor ligands, with some compounds showing potent agonist or partial agonist activity. nih.gov These studies highlight the potential of the isoquinoline scaffold in designing receptor-targeted therapies.

Cell-Based Assays for Mechanistic Pathway Elucidation

To understand the cellular effects of a compound beyond direct target interaction, researchers utilize a variety of cell-based assays. These assays can elucidate the compound's impact on signal transduction pathways and can reveal mechanisms of cytotoxicity in vitro. For example, substituted isoquinolin-1-ones have been tested for their antitumor activity against various human tumor cell lines. nih.gov

The investigation into the mechanisms of action of such compounds can reveal their ability to induce cell cycle arrest or apoptosis. For instance, some spiroindolone derivatives containing a pyrazolo[3,4-c]isoquinoline moiety have been shown to induce G2/M cell cycle arrest in cancer cells. researchgate.net These cell-based studies are crucial for understanding the potential therapeutic effects and for guiding further drug development efforts.

Applications in Chemical Biology as Molecular Probes and Tools for Research

The unique properties of halogenated isoquinolines make them valuable tools in chemical biology. They can be used as molecular probes to study biological systems. The bromine atom, in particular, can serve as a handle for further chemical modifications, such as in cross-coupling reactions, allowing for the synthesis of more complex molecules. acs.orgorgsyn.org

These compounds can also be used to develop fluorescent probes or affinity-based probes to identify and study their binding partners within a cell. The ability to synthesize a diverse library of isoquinoline derivatives from a common precursor like this compound is a significant advantage in developing tools for chemical biology research.

Structure-Activity Relationship (SAR) Studies for In Vitro Biological Activities

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. For the isoquinoline class of compounds, extensive SAR studies have been conducted. nih.govnih.gov These studies involve synthesizing a series of analogs with systematic modifications to the core structure and evaluating their in vitro activity.

For example, SAR studies on substituted isoquinoline analogs have been performed to optimize their antitumor activity. nih.gov Similarly, the replacement of a naphthalene (B1677914) group with an isoquinoline or tetrahydroisoquinoline ring in the search for new melatonin receptor ligands has led to the discovery of potent compounds. nih.gov The presence and position of the bromo, chloro, and methyl groups in this compound are critical determinants of its biological activity, and SAR studies help to elucidate these relationships.

Table 1: Selected SAR Insights for Isoquinoline Derivatives

Structural ModificationObserved Effect on In Vitro ActivityReference
Introduction of halogens at C-6 of quinolineNotable increase in Mtb inhibition
Replacement of naphthalene with isoquinolinePotent melatonin receptor agonism/partial agonism nih.gov
O-(3-hydroxypropyl) substitution on isoquinolin-1-oneEnhanced antitumor activity nih.gov
N-alkylation of isoquinoline ringAccess to bicyclic amines with potential pharmacological activity orgsyn.org

Biosynthetic Pathway Elucidation of Isoquinoline Scaffolds in Nature

Isoquinoline alkaloids are a large and diverse group of natural products, primarily found in plants. numberanalytics.comresearchgate.net The biosynthesis of these compounds typically starts from the amino acid tyrosine. kegg.jpthieme-connect.comnih.gov Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde, which then combine to form the core isoquinoline structure. nih.gov

While this compound itself is a synthetic compound, understanding the natural biosynthetic pathways of isoquinoline alkaloids provides valuable knowledge for the semi-synthesis of novel derivatives. The enzymes involved in these pathways can also be harnessed for biocatalytic applications. numberanalytics.com Although most isoquinolines are derived from tyrosine, a new biosynthetic pathway using tryptophan as a precursor has been identified in bacteria, highlighting the diversity of isoquinoline biosynthesis in nature. nih.gov The occurrence of halogenated alkaloids, particularly in marine organisms, is also a growing area of research, suggesting the existence of natural halogenation mechanisms. nih.govresearchgate.net

Table 2: Key Precursors and Intermediates in Isoquinoline Alkaloid Biosynthesis

CompoundRole in BiosynthesisOrganism TypeReference
TyrosinePrimary precursorPlants kegg.jpthieme-connect.comnih.gov
DopamineKey intermediatePlants thieme-connect.comnih.gov
4-hydroxyphenylacetaldehydeKey intermediatePlants nih.gov
TryptophanAlternative precursorBacteria nih.gov
(S)-ReticulineCentral intermediate for many isoquinoline alkaloidsPlants numberanalytics.comkegg.jpnih.gov

Analytical and Detection Methodologies in Chemical Research

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are indispensable for separating 6-bromo-1-chloro-3-methylisoquinoline from starting materials, byproducts, and other impurities, as well as for assessing its purity. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are the primary techniques utilized.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone for the analysis of non-volatile, thermally sensitive compounds like substituted isoquinolines. While specific HPLC methods for this compound are often developed as proprietary in-house procedures, general principles for related compounds are well-established. For instance, reversed-phase HPLC is commonly used for the analysis of various isoquinoline (B145761) derivatives. researchgate.net The separation is typically achieved on columns such as a C18 or C8, with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent (acetonitrile or methanol). Detection is most commonly performed using a UV detector, as the isoquinoline ring system is strongly UV-active. The development of an HPLC method would involve optimizing the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the target compound from any impurities. For radiolabeled analogs, radio-HPLC systems are used for identification and determination of radiochemical purity. nih.gov

Gas Chromatography (GC): GC is suitable for volatile and thermally stable compounds. Given the structure of this compound, it is expected to have sufficient volatility and thermal stability for GC analysis. A typical GC method would employ a capillary column, such as a DB-5 or DB-17, which have stationary phases of varying polarity. The sample, dissolved in a volatile organic solvent, is injected into a heated inlet where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through the column. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection, with MS providing structural information for peak identification.

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique widely used for monitoring reaction progress and for preliminary purity checks. libretexts.orgyoutube.com For this compound, a silica (B1680970) gel plate would serve as the stationary phase. youtube.comacs.org A suitable mobile phase, or eluent, would be a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate. The separation is based on the polarity of the compounds; more polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate. After development, the spots can be visualized under UV light (254 nm), where UV-active compounds like isoquinolines appear as dark spots on a fluorescent background. libretexts.orgacs.org Staining with reagents like potassium permanganate (B83412) can also be used for visualization. acs.orgillinois.edu

Table 1: Comparison of Chromatographic Techniques for this compound

TechniqueStationary PhaseMobile PhaseDetectionApplication
HPLC C18 or C8 silica gelAcetonitrile/water or Methanol/water with bufferUV-Vis, MSPurity determination, quantification
GC Fused silica capillary column (e.g., DB-5)Inert gas (He, N₂)FID, MSPurity assessment, analysis of volatile impurities
TLC Silica gel on glass or aluminum platesHexane/Ethyl Acetate, Dichloromethane/MethanolUV (254 nm), chemical stainsReaction monitoring, rapid purity checks

Spectrophotometric Methods for Quantification in Research Samples

Spectrophotometric methods are crucial for the quantitative analysis of this compound in various research samples. These techniques rely on the interaction of the molecule with electromagnetic radiation.

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is a straightforward and widely accessible method for quantifying compounds that absorb light in the ultraviolet and visible regions. The isoquinoline core of this compound contains a chromophore that absorbs UV radiation. A solution of the compound in a suitable solvent (e.g., ethanol, methanol, or acetonitrile) is prepared, and its absorbance is measured at the wavelength of maximum absorption (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the compound in the solution. To quantify the compound in a research sample, a calibration curve is first constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of the unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For related isoquinoline derivatives, absorption spectra are typically recorded between 190 and 600 nm. nih.gov

Fluorescence Spectroscopy: Fluorescence spectroscopy is a highly sensitive technique that can be used for the quantification of fluorescent compounds. researchgate.net Many isoquinoline derivatives exhibit fluorescence, and this property can be exploited for their detection at very low concentrations. nih.govnih.gov The analysis involves exciting the sample at a specific wavelength and measuring the emitted light at a longer wavelength. researchgate.net The intensity of the emitted fluorescence is proportional to the concentration of the analyte. Similar to UV-Vis spectroscopy, a calibration curve is prepared using standard solutions to quantify the compound in an unknown sample. The fluorescence properties of isoquinolines can be influenced by factors such as solvent polarity and pH. acs.org

Table 2: Spectrophotometric Data for Related Isoquinoline Derivatives

Compound ClassExcitation λ (nm)Emission λ (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
1-(Isoquinolin-3-yl)azetidin-2-one~340~4100.3892541
General Isoquinolines~310~375Not specifiedNot specified

Note: The data in this table is for related isoquinoline derivatives and serves as an illustrative example. The specific spectrophotometric properties of this compound would need to be determined experimentally. nih.govresearchgate.net

Electrochemical Detection Methods in Analytical Chemistry

Electrochemical methods offer an alternative approach for the detection and quantification of electroactive compounds. The redox properties of the isoquinoline nucleus can be exploited for this purpose. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be used to study the electrochemical behavior of this compound.

In a typical voltammetric experiment, a voltage is applied to a working electrode immersed in a solution of the analyte, and the resulting current is measured. The potential at which the compound is oxidized or reduced and the magnitude of the current can provide both qualitative and quantitative information. For some isoquinoline derivatives, the redox mechanism has been elucidated, and it often involves the transfer of protons and electrons. researchgate.net The presence of halogen substituents on the isoquinoline ring can influence its electrochemical properties. Electrochemical sensors have been developed for the detection of halogenated compounds, which could potentially be adapted for this compound. nih.gov

Development of Robust Analytical Procedures for Laboratory Scale Synthesis and Characterization

The development of robust analytical procedures is critical for ensuring the successful synthesis and accurate characterization of this compound on a laboratory scale. This involves a multi-faceted approach that integrates various analytical techniques.

During the synthesis, TLC is an invaluable tool for monitoring the progress of the reaction, allowing the chemist to determine when the reaction is complete and to identify the presence of any byproducts. researchgate.net Once the synthesis is complete, the crude product is typically purified by column chromatography, with the fractions being analyzed by TLC to isolate the pure compound.

After purification, a combination of analytical techniques is used to confirm the identity and purity of the this compound. HPLC and GC are employed to determine the purity of the final product with high accuracy. Spectroscopic techniques are essential for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, while Mass Spectrometry (MS) confirms the molecular weight of the compound. Infrared (IR) spectroscopy can be used to identify the functional groups present in the molecule.

A comprehensive analytical data package for a newly synthesized batch of this compound would typically include:

An HPLC or GC chromatogram indicating the purity of the compound.

The ¹H NMR and ¹³C NMR spectra, with peak assignments confirming the expected structure.

A mass spectrum showing the correct molecular ion peak.

An IR spectrum showing the characteristic absorption bands.

By establishing and adhering to these robust analytical procedures, researchers can ensure the quality and consistency of the this compound they synthesize and use in their studies.

Future Research Directions and Innovations

Design of Novel Synthetic Strategies for Complex Isoquinoline (B145761) Architectures

The synthesis of isoquinoline scaffolds is a cornerstone of medicinal and materials chemistry. nih.gov While traditional methods like the Bischler-Napieralski and Pictet-Spengler reactions are well-established, contemporary research is focused on developing more efficient, environmentally friendly, and versatile strategies. nih.govniscpr.res.in The unique dihalogenated nature of 6-bromo-1-chloro-3-methylisoquinoline makes it an ideal substrate for modern cross-coupling reactions.

Future synthetic strategies will likely focus on:

Selective Cross-Coupling Reactions: Developing protocols for the selective functionalization of the C-1 (chloro) and C-6 (bromo) positions is a key area of interest. The differential reactivity of the C-Cl and C-Br bonds towards catalysts like palladium and nickel could allow for sequential, site-selective introduction of various substituents. niscpr.res.in

C-H Activation: Direct functionalization of the isoquinoline core's C-H bonds offers a more atom-economical approach to building molecular complexity. mdpi.com Research into directing group strategies to selectively activate specific C-H bonds in the presence of the existing halogens could lead to novel transformations.

Photoredox Catalysis: Visible-light-mediated reactions provide a mild and sustainable alternative to traditional thermal methods. acs.org Investigating the photoredox-catalyzed functionalization of this compound could open up new reaction pathways that are not accessible under thermal conditions.

Flow Chemistry: The use of continuous-flow reactors can offer improved safety, scalability, and reaction control for the synthesis and derivatization of isoquinolines.

These advanced synthetic methods will enable the construction of complex isoquinoline-based molecules that would be difficult to access using conventional techniques.

Application of Advanced Computational Methods for Predictive Molecular Design

Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict the most likely sites for electrophilic and nucleophilic attack. This information can guide the design of selective chemical transformations.

Simulate Molecular Interactions: Molecular docking studies can predict how derivatives of this compound might bind to biological targets such as enzymes or receptors. researchgate.net This is crucial for the rational design of new therapeutic agents.

De Novo Molecular Generation: Artificial intelligence and machine learning algorithms can be trained on existing chemical data to design novel isoquinoline derivatives with desired properties. universiteitleiden.nl These in silico designed molecules can then be synthesized and tested experimentally.

By integrating computational predictions with experimental work, researchers can accelerate the discovery and optimization of new functional molecules based on the this compound scaffold.

Exploration of Undiscovered Chemical Reactivities of Halogenated Isoquinolines

The presence of two distinct halogen atoms on the isoquinoline ring of this compound presents a rich playground for exploring novel chemical reactivity. While cross-coupling reactions are a primary focus, other underexplored transformations could lead to significant breakthroughs.

Future research could investigate:

Halogen Dance Reactions: The potential for migration of the halogen atoms around the isoquinoline ring under specific reaction conditions could provide access to novel isomers that are difficult to synthesize directly.

Dearomatization Reactions: The Boc2O-mediated dearomatization of isoquinolines allows for the selective functionalization of the C4 position. nih.gov Exploring similar dearomatization-rearomatization strategies with this compound could enable the introduction of substituents at otherwise inaccessible positions.

Metal-Halogen Exchange: The selective exchange of either the bromine or chlorine atom with a metal, such as lithium or magnesium, would generate a powerful nucleophile that can be reacted with a wide range of electrophiles to create new carbon-carbon and carbon-heteroatom bonds.

Uncovering the full spectrum of chemical reactivity of this dihalogenated isoquinoline will significantly expand its utility as a synthetic intermediate.

Expansion of Structure-Activity/Property Relationship Databases for Isoquinoline Derivatives

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to the development of new drugs and materials. researchgate.netnih.gov By systematically modifying the structure of this compound and evaluating the biological activity or physical properties of the resulting derivatives, researchers can build comprehensive databases.

Key aspects of this research will include:

High-Throughput Screening: Synthesizing libraries of compounds derived from this compound and screening them for a variety of biological activities (e.g., anticancer, antimicrobial, anti-inflammatory) or material properties (e.g., fluorescence, conductivity). nih.govnih.gov

Quantitative SAR (QSAR): Using statistical methods to correlate the structural features of the isoquinoline derivatives with their observed activities or properties. This can lead to predictive models that can guide the design of more potent or effective compounds.

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments to probe the binding sites of biological targets and then growing or linking these fragments to create high-affinity ligands. researchoutreach.org The isoquinoline scaffold itself can serve as a starting point for fragment-based design.

The creation of large, well-curated SAR and SPR databases will be a valuable resource for the scientific community and will facilitate the discovery of new applications for isoquinoline derivatives.

Potential as a Scaffolding Unit for Diverse Molecular Architectures in Chemical Synthesis

The rigid, planar structure of the isoquinoline ring system, combined with the strategically placed reactive handles in this compound, makes it an excellent scaffold for the construction of diverse and complex molecular architectures. rsc.org

This compound can serve as a central building block for:

Fused Heterocyclic Systems: The halogen and methyl groups can be used as anchor points to build additional rings onto the isoquinoline core, leading to the synthesis of novel polycyclic aromatic systems with unique electronic and photophysical properties. rsc.org

Dendrimers and Polymers: The di-functional nature of the molecule allows for its use as a monomer in polymerization reactions, potentially leading to new materials with interesting optical or electronic properties.

Combinatorial Libraries: The ability to selectively functionalize the two halogen positions allows for the rapid generation of large libraries of compounds for high-throughput screening in drug discovery and materials science.

The versatility of this compound as a scaffolding unit will undoubtedly lead to the creation of a wide array of novel and functional molecules.

Integration of Green Chemistry Principles in the Synthesis and Application of this compound

The principles of green chemistry aim to reduce the environmental impact of chemical processes. rsc.org The synthesis and subsequent derivatization of this compound can be made more sustainable by incorporating these principles.

Future research in this area will focus on:

Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ionic liquids, or supercritical fluids. niscpr.res.in

Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption. thieme-connect.com This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture.

Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product, thus minimizing the generation of byproducts. niscpr.res.in

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or photochemical methods to drive reactions more efficiently than traditional heating. mdpi.comrsc.org

By embracing green chemistry principles, the synthesis and application of this compound and its derivatives can be carried out in a more sustainable and environmentally responsible manner.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-bromo-1-chloro-3-methylisoquinoline, and how do reaction conditions influence yield and purity?

  • Methodology : The compound is typically synthesized via halogenation (bromination/chlorination) of methyl-substituted isoquinoline precursors or coupling reactions (e.g., Suzuki-Miyaura). Key factors include:

  • Temperature : Optimal yields are achieved at 60–80°C for halogenation .
  • Solvent choice : Dichloromethane or chloroform enhances solubility and reaction efficiency .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) are critical for cross-coupling reactions .
    • Analysis : Monitor reaction progress via TLC and purify using column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How does the substitution pattern (bromine, chlorine, methyl groups) influence the compound’s physicochemical properties?

  • Structural Analysis :

  • The bromine at position 6 and chlorine at position 1 create steric and electronic effects, altering nucleophilic substitution reactivity .
  • The methyl group at position 3 enhances lipophilicity, impacting solubility in polar solvents (e.g., logP ~2.8) .
    • Experimental Validation : Compare with analogs (e.g., 5-bromo-1-chloro-6-methylisoquinoline) to isolate substituent effects using HPLC and NMR .

Q. What analytical techniques are recommended for characterizing this compound?

  • Key Methods :

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at δ 2.5 ppm) .
  • Mass Spectrometry : ESI-MS for molecular ion validation (m/z 256.53) .
  • X-ray Crystallography : Resolve crystal structure to verify halogen positioning (if single crystals are obtainable) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of halogen substituents in cross-coupling reactions?

  • Mechanistic Study :

  • Bromine at position 6 undergoes oxidative addition with Pd(0) catalysts in Suzuki reactions, forming biaryl intermediates .
  • Chlorine at position 1 is less reactive due to stronger C-Cl bonds, requiring harsher conditions (e.g., CuI catalysis) for substitution .
    • Experimental Design : Use kinetic isotope effects or DFT calculations to map transition states .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes)?

  • Methodology :

  • Molecular Docking : Simulate binding to kinase targets (e.g., EGFR) using AutoDock Vina .
  • QSAR : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity .
    • Validation : Compare computational predictions with in vitro enzyme assays (IC₅₀ values) .

Q. How to resolve contradictions in reported biological activity data for halogenated isoquinolines?

  • Case Study : Contrast the antiviral activity of this compound with 4-bromo-3-chloroisoquinoline (lower activity due to chlorine position) .
  • Strategy : Conduct systematic SAR studies with standardized assays (e.g., HIV protease inhibition) and meta-analysis of published data .

Q. What challenges arise in scaling up synthesis, and how can they be mitigated?

  • Challenges :

  • Byproduct formation (e.g., dihalogenated impurities) due to prolonged reaction times .
  • Solvent recovery costs in large-scale halogenation .
    • Solutions :
  • Optimize reaction time (≤12 hours) and use flow chemistry for continuous processing .
  • Replace chloroform with greener solvents (e.g., cyclopentyl methyl ether) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.